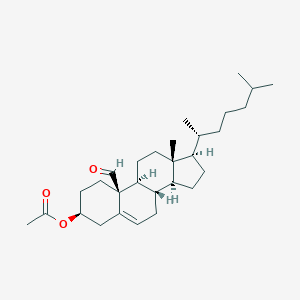![molecular formula C14H11BrN2 B086669 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1023-01-4](/img/structure/B86669.png)
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
概要
説明
“2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9BrN2. Its molecular weight is 273.13 .
Synthesis Analysis
Imidazo[1,2-a]pyridines, the core structure of the compound, are important fused bicyclic heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine” can be represented by the SMILES stringBrc1ccc(cc1)-c2cn3ccccc3n2 . The InChI representation is 1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H . Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, the core structure of the compound, can be functionalized via radical reactions. This direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 216-220 °C . It has a density of 1.5±0.1 g/cm3 . The index of refraction is 1.676 . The molar refractivity is 69.4±0.5 cm3 . The polar surface area is 17 Å2 . The polarizability is 27.5±0.5 10-24 cm3 . The surface tension is 49.6±7.0 dyne/cm . The molar volume is 184.4±7.0 cm3 .科学的研究の応用
Optoelectronic Properties
Imidazo[1,2-a]pyridine based compounds have been studied as blue-emitting materials . Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit . They exhibit red-shifted absorption and emission compared to their positional analogues containing donors in the C6-position of imidazopyridine .
Organic Light-Emitting Diodes (OLEDs)
These compounds have potential in optoelectronic applications, particularly in full-colour flat panel displays . OLEDs are better alternatives to liquid crystal displays and other light sources owing to their characteristics such as flexibility, cost-effectiveness, an extensive colour range, low power consumption with fast response time .
Blue Emitters for Displays
Blue emitters are necessary for full-colour displays because they not only effectively diminish the power consumption of the devices but also help to produce different colour emission via an energy cascade to the compatible emissive dopant .
Pharmaceutical Applications
2-(4-Bromophenyl)imidazo[1,2-a]pyridine is an important raw material and intermediate used in pharmaceuticals .
Agrochemical Applications
This compound is also used as an intermediate in the production of agrochemicals .
Dye Manufacturing
It is used in the manufacturing of dyes .
Radical Reactions
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Copper (II) Salt Complexes
Imidazo[1,2-a]pyridine derivatives can form complexes with copper (II) salts, which can be used in various reactions .
Safety and Hazards
作用機序
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have a wide range of applications in medicinal chemistry .
Mode of Action
It’s known that molecules of this class can interact with their targets through various mechanisms, such as binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Compounds of this class are known to have a wide range of effects due to their diverse applications in medicinal chemistry .
特性
IUPAC Name |
2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTIKDPVXLJCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356932 | |
| Record name | 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
CAS RN |
1023-01-4 | |
| Record name | 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)




